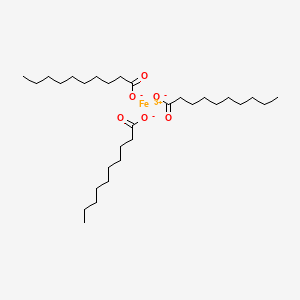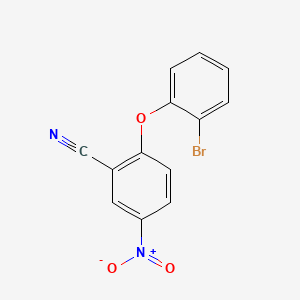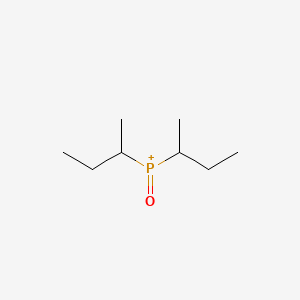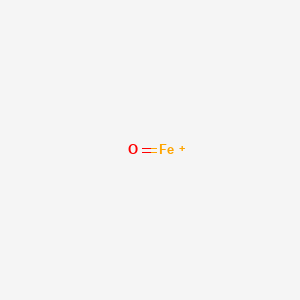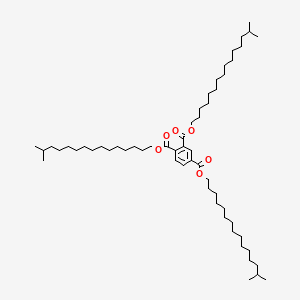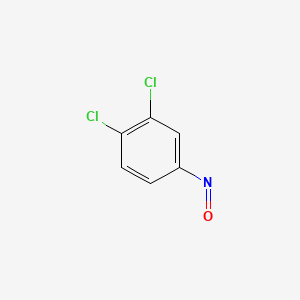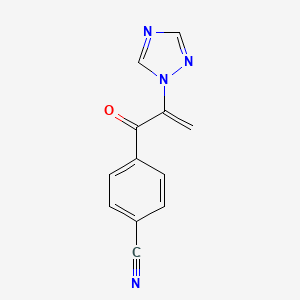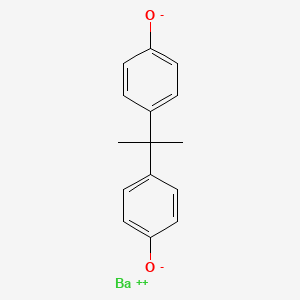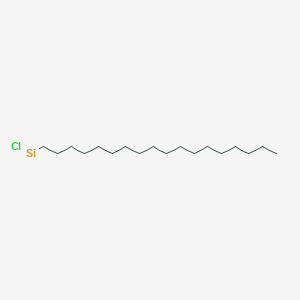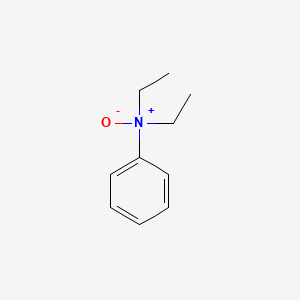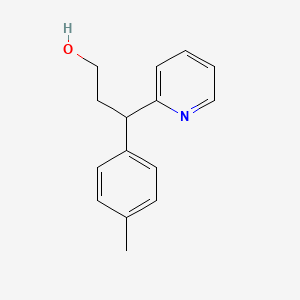
3-(2-Pyridyl)-3-(p-tolyl)propan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Pyridyl)-3-(p-tolyl)propan-1-ol is an organic compound that features a pyridine ring and a tolyl group connected via a propanol chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Pyridyl)-3-(p-tolyl)propan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with 2-bromopyridine and p-tolualdehyde.
Grignard Reaction: 2-bromopyridine is reacted with magnesium in dry ether to form the Grignard reagent, 2-pyridylmagnesium bromide.
Addition Reaction: The Grignard reagent is then added to p-tolualdehyde to form the intermediate this compound.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity.
化学反应分析
Types of Reactions
3-(2-Pyridyl)-3-(p-tolyl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
Oxidation: Formation of 3-(2-pyridyl)-3-(p-tolyl)propan-1-one.
Reduction: Formation of 3-(2-pyridyl)-3-(p-tolyl)propan-1-amine.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
3-(2-Pyridyl)-3-(p-tolyl)propan-1-ol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand its biological activity and potential therapeutic effects.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-(2-Pyridyl)-3-(p-tolyl)propan-1-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins in biological systems.
Pathways Involved: It may modulate signaling pathways, metabolic processes, or gene expression, leading to its observed effects.
相似化合物的比较
Similar Compounds
3-(2-Pyridyl)-3-phenylpropan-1-ol: Similar structure but with a phenyl group instead of a tolyl group.
3-(2-Pyridyl)-3-(m-tolyl)propan-1-ol: Similar structure but with a meta-tolyl group instead of a para-tolyl group.
3-(2-Pyridyl)-3-(o-tolyl)propan-1-ol: Similar structure but with an ortho-tolyl group instead of a para-tolyl group.
Uniqueness
3-(2-Pyridyl)-3-(p-tolyl)propan-1-ol is unique due to the specific positioning of the tolyl group, which can influence its chemical reactivity and biological activity. The para-substitution on the tolyl group may result in different steric and electronic effects compared to its ortho- and meta-substituted analogs.
属性
CAS 编号 |
94094-44-7 |
|---|---|
分子式 |
C15H17NO |
分子量 |
227.30 g/mol |
IUPAC 名称 |
3-(4-methylphenyl)-3-pyridin-2-ylpropan-1-ol |
InChI |
InChI=1S/C15H17NO/c1-12-5-7-13(8-6-12)14(9-11-17)15-4-2-3-10-16-15/h2-8,10,14,17H,9,11H2,1H3 |
InChI 键 |
PMJDJIICWDIDQO-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C(CCO)C2=CC=CC=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




